molecular formula C17H24N2O6 B8030272 tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate

tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate

Cat. No.: B8030272
M. Wt: 352.4 g/mol
InChI Key: PTOQTYBQRMQVIS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The process generally includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including Pictet-Spengler reaction, Bischler-Napieralski reaction, or other cyclization methods.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.

    Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the Boc-protected compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.

    Reduction: Reduction reactions can be performed on the isoquinoline ring or the aminomethyl group.

    Substitution: The tert-butyl group can be substituted under specific conditions, although it provides steric hindrance.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield dihydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and further functionalization.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate oxalate involves its interaction with specific molecular targets. The isoquinoline core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
  • tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate acetate

Uniqueness

The oxalate salt form of tert-Butyl 1-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate provides unique solubility and stability properties compared to other similar compounds. This can be advantageous in certain applications where solubility and stability are critical factors.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(17)10-16;3-1(4)2(5)6/h4-7,13H,8-10,16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOQTYBQRMQVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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